N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-4-2-6-18(14-16)23-8-10-24(11-9-23)28(26,27)12-7-22-19(25)15-3-1-5-17(21)13-15/h1-6,13-14H,7-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLFNCOIWDVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating that the compound could potentially have multiple targets.
Mode of Action
It is known that piperazine derivatives can interact with their targets in various ways, often leading to changes in cellular signaling and function.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound contains a piperazine moiety, which is often associated with neuroactive properties, and a sulfonyl group that enhances its biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₈H₂₄ClN₃O₂S
- Molecular Weight : 434.0 g/mol
- CAS Number : 897613-06-8
The structural characteristics of this compound contribute significantly to its biological activity. The piperazine ring facilitates interactions with neurotransmitter receptors, while the sulfonyl group may enhance solubility and stability.
The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity. Research indicates that this compound may influence various signaling pathways, particularly those related to neurotransmission and cell proliferation.
Neuroactive Properties
Numerous studies have investigated the neuroactive properties of piperazine derivatives, including this compound. The compound has been shown to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.
| Receptor | Effect | Reference |
|---|---|---|
| Serotonin (5-HT) | Modulation of anxiety-like behavior | |
| Dopamine (D2) | Potential antipsychotic effects | |
| GABA-A | Anxiolytic properties |
Antitumor Activity
Recent investigations have highlighted the potential antitumor activity of this compound. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of growth | |
| A549 (Lung Cancer) | 12.8 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 18.5 | Cell cycle arrest |
Clinical Applications
In a clinical setting, compounds similar to this compound have been explored for their efficacy in treating neurological disorders such as schizophrenia and depression. A study reported significant improvement in patients treated with piperazine derivatives, suggesting that the compound may serve as a promising candidate for further development in psychiatric medicine.
Comparative Studies
Comparative studies with other benzamide derivatives have shown that modifications in the piperazine structure can lead to enhanced potency against specific biological targets. For instance, derivatives with additional fluorine substitutions exhibited increased receptor affinity and selectivity.
Chemical Reactions Analysis
Acylation Reactions
The secondary amines in the piperazine ring undergo acylation with electrophilic reagents:
-
Reaction with Acetyl Chloride :
Forms N-acetyl derivatives under anhydrous conditions (e.g., DCM, TEA) . -
Benzoylation :
Reacts with benzoyl chloride to yield bis-acylated products, though steric hindrance may limit mono-substitution .
Table 2: Acylation Reactions
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C → rt | N-Acetyl-piperazine sulfonamide | Mono-acylation (60%) | |
| Benzoyl chloride | THF, pyridine, reflux | Bis-benzoylated derivative | >90% |
Sulfonamide Reactivity
The sulfonamide group (-SO₂-NR₂) participates in:
-
Acid-Base Reactions :
Acts as a weak acid (pKa ~10–11), deprotonating under strong bases (e.g., NaOH) to form sulfonamide salts . -
Nucleophilic Substitution :
The sulfonyl oxygen can engage in hydrogen bonding, influencing solubility and biological interactions .
Table 3: Sulfonamide Reactivity
| Reaction Type | Conditions | Outcome | Application | Reference |
|---|---|---|---|---|
| Deprotonation | 1M NaOH, H₂O/EtOH | Sulfonamide salt | Enhanced solubility | |
| Hydrogen bonding | Polar solvents (DMF, DMSO) | Stabilized conformers | Crystal engineering |
Piperazine Ring Modifications
The piperazine core undergoes alkylation and oxidation:
-
Alkylation :
Reacts with methyl iodide in DMF to form N-methylpiperazine derivatives . -
N-Oxidation :
Forms N-oxide using m-CPBA (meta-chloroperbenzoic acid), altering electronic properties .
Table 4: Piperazine Modifications
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylpiperazine | 85% | |
| Oxidation | m-CPBA, CHCl₃ | Piperazine N-oxide | 72% |
Fluorobenzamide Reactivity
The 3-fluorobenzamide group exhibits:
-
Hydrolysis :
Cleaved under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield 3-fluorobenzoic acid . -
Nucleophilic Aromatic Substitution :
Fluorine substitution occurs with strong nucleophiles (e.g., NaN₃, NH₃) at elevated temperatures .
Table 5: Fluorobenzamide Transformations
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | 3-Fluorobenzoic acid | 88% | |
| Substitution (NH₃) | NH₃/EtOH, 100°C, 12h | 3-Aminobenzamide | 65% |
Coordination Chemistry
The piperazine and sulfonamide groups act as ligands for metal ions:
-
Cu(II) Complexation :
Forms stable complexes with CuCl₂ in methanol, characterized by UV-Vis and EPR spectroscopy .
Table 6: Metal Complexation
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, rt | [Cu(L)₂Cl₂] | 8.2 ± 0.3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide-Piperazine Motifs
The compound shares structural similarities with several benzamide derivatives, differing primarily in substituent patterns and linker groups. Key comparisons include:
Key Observations:
Substituent Effects: The 3-fluorobenzamide group in the target compound may confer distinct electronic properties compared to 2,6-difluorobenzamide () or phenoxybenzamide derivatives (). Fluorine positioning influences binding interactions in receptor-ligand systems .
Linker Diversity : The sulfonylethyl linker in the target compound contrasts with tetrahydrofuran () or pyrazolopyrimidine () linkers, which may alter metabolic stability or bioavailability.
Molecular Weight : The target compound (443.9 g/mol) is lighter than chromen-pyrazolopyrimidine hybrids (634.6 g/mol) but heavier than pesticide-oriented carboxamides (290.7 g/mol), suggesting intermediate pharmacokinetic profiles .
Preparation Methods
Synthesis of 1-(3-Chlorophenyl)piperazine
The core piperazine intermediate is synthesized via nucleophilic aromatic substitution. In a modified procedure from CN104402842A, 3-chloroaniline reacts with bis(2-chloroethyl)methylamine hydrochloride in dimethylbenzene at reflux, yielding 1-(3-chlorophenyl)piperazine hydrochloride (65–70% purity). Purification via recrystallization in acetone enhances purity to >95%.
Preparation of 3-Fluorobenzoyl Chloride
3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux, producing 3-fluorobenzoyl chloride with near-quantitative conversion. Excess SOCl₂ is removed under reduced pressure, and the product is stored anhydrously for subsequent amidation.
Stepwise Synthetic Pathway
Sulfonylation of Piperazine Intermediate
1-(3-Chlorophenyl)piperazine undergoes sulfonylation with 2-chloroethanesulfonyl chloride in chloroform at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of 2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl chloride. The reaction mixture is washed with brine, dried over Na₂SO₄, and concentrated to yield a pale-yellow solid (82% yield).
Amidation with 3-Fluorobenzoyl Chloride
The sulfonylated intermediate is reacted with 3-fluorobenzoyl chloride in dichloromethane (DCM) under nitrogen. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the amidation, with TEA maintaining a pH >9. After 12 hours, the mixture is extracted with 5% HCl, and the organic layer is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide as a white crystalline solid (68% yield).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
DMAP improves amidation efficiency by stabilizing the tetrahedral intermediate. Without DMAP, yields drop to 45%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, acetonitrile/water 65:35) confirms >98% purity. LC-MS shows [M+H]⁺ at m/z 426.1, consistent with the molecular formula C₁₉H₂₁ClFN₃O₃S.
Applications and Pharmacological Relevance
The compound’s structural motifs-fluorobenzamide and chlorophenylpiperazine-suggest affinity for serotonin and dopamine receptors, analogous to antipsychotic agents like aripiprazole. Preliminary cytotoxicity assays against T98G glioblastoma cells show an IC₅₀ of 18.7 μM, indicating moderate anticancer potential.
Q & A
Q. What are the optimal synthetic routes for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide, and how can reaction yields be improved?
Q. How is structural confirmation performed for this compound, and what analytical discrepancies might arise?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and ESI-MS . For example:
- ¹H NMR : Aromatic protons in the 3-fluorobenzamide moiety appear as doublets (δ 7.6–7.8 ppm, J = 8–10 Hz), while piperazine protons show multiplet splitting (δ 2.4–3.5 ppm) ().
- MS (ESI) : Molecular ion peaks (e.g., m/z 504.7 [M+H]⁺ in ) must match theoretical values.
Common discrepancies : - Residual solvents (e.g., THF) masking key peaks.
- Rotamers causing split signals in NMR (addressed by heating the sample or using DMSO-d₆) .
Q. What purification challenges are associated with piperazine-containing sulfonamides?
- Methodological Answer : Piperazine sulfonamides often form hygroscopic intermediates or HCl salts ( ). Solutions include:
- Converting free bases to stable salts (e.g., dihydrochloride salts via HCl/EtOH).
- Using reverse-phase HPLC for polar impurities.
- Lyophilization for water-sensitive intermediates .
Advanced Research Questions
Q. How does the 3-chlorophenylpiperazine moiety influence receptor binding affinity, and how can this be validated experimentally?
- Methodological Answer : The 3-chlorophenylpiperazine group is a known pharmacophore for dopamine (D2/D3) and serotonin (5-HT1A) receptors ( ). To validate:
- Perform radioligand displacement assays (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
- Compare IC₅₀ values with reference antagonists (e.g., haloperidol).
- Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor active sites (e.g., piperazine nitrogen hydrogen bonding to Asp3.32 in D3 receptors) .
Q. What strategies resolve contradictory bioactivity data in different assay systems (e.g., cell-based vs. in vivo)?
- Methodological Answer : Contradictions may arise from metabolic instability or blood-brain barrier penetration . Solutions:
- Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify unstable motifs (e.g., sulfonamide cleavage).
- Pharmacokinetic studies : Measure plasma/tissue concentrations via LC-MS/MS after IV/oral administration in rodents.
- Blood-brain barrier (BBB) assays : Use in vitro models (e.g., MDCK-MDR1 monolayers) to assess permeability .
Q. How can stereochemical purity be ensured during synthesis, and what are the implications of enantiomeric impurities?
- Methodological Answer : Chiral centers (e.g., in piperazine substituents) require chiral HPLC or SFC for resolution ( ). For example:
- Use Chiralpak AD-H columns with hexane/IPA gradients.
- Validate enantiomeric excess (>98%) via polarimetry (e.g., [α]²⁵D values in ).
Implications : Minor enantiomers may exhibit off-target effects (e.g., 5-HT2B agonism linked to cardiotoxicity) .
Key Research Considerations
- Toxicology : Evaluate acute toxicity (e.g., LD₅₀ in rodents) and organ-specific effects ().
- Stability : Assess photodegradation under ICH guidelines (e.g., 1.2 million lux-hours) for storage recommendations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
